molecular formula C14H12Cl2O2 B14472478 2,5-Dichloro-3',4'-dimethoxy-1,1'-biphenyl CAS No. 66175-49-3

2,5-Dichloro-3',4'-dimethoxy-1,1'-biphenyl

Cat. No.: B14472478
CAS No.: 66175-49-3
M. Wt: 283.1 g/mol
InChI Key: QIPHGBOZWLJNLX-UHFFFAOYSA-N
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Description

2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) derivativeThese compounds are known for their environmental persistence and potential adverse health effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl can be achieved through nucleophilic aromatic substitution of commercially available fluoroarenes with sodium methoxide. This reaction provides good to excellent yields of the desired methoxylated products . Another method involves Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids .

Industrial Production Methods

Industrial production methods for PCBs, including 2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl, typically involve large-scale chemical synthesis using similar nucleophilic aromatic substitution and coupling reactions. These methods are designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroxylated PCBs (OH-PCBs).

    Reduction: Dechlorinated biphenyls.

    Substitution: Methoxylated biphenyls.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl involves its metabolism by cytochrome P450 enzymes to form hydroxylated metabolites. These metabolites can interact with various molecular targets and pathways, leading to potential toxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups on the biphenyl rings makes it a valuable compound for studying the effects of these substituents on the behavior of PCBs .

Properties

CAS No.

66175-49-3

Molecular Formula

C14H12Cl2O2

Molecular Weight

283.1 g/mol

IUPAC Name

1,4-dichloro-2-(3,4-dimethoxyphenyl)benzene

InChI

InChI=1S/C14H12Cl2O2/c1-17-13-6-3-9(7-14(13)18-2)11-8-10(15)4-5-12(11)16/h3-8H,1-2H3

InChI Key

QIPHGBOZWLJNLX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)OC

Origin of Product

United States

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